Cas no 73153-94-3 ((2R)-3-ethylpentan-2-amine)

(2R)-3-ethylpentan-2-amine is a chiral amine compound characterized by its stereospecific (R)-configuration at the second carbon of the pentane backbone, with an ethyl substituent at the third position. This structural specificity makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective precision. Its well-defined stereochemistry ensures consistent reactivity in chiral transformations, while the branched alkyl chain enhances steric influence, aiding in diastereoselective control. The compound’s stability under standard conditions and compatibility with common organic solvents further support its utility in multistep syntheses. Suitable for catalytic applications or as a building block, it offers researchers a reliable route to optically active derivatives.
(2R)-3-ethylpentan-2-amine structure
(2R)-3-ethylpentan-2-amine structure
商品名:(2R)-3-ethylpentan-2-amine
CAS番号:73153-94-3
MF:C7H17N
メガワット:115.21658205986
CID:6525237
PubChem ID:51891932

(2R)-3-ethylpentan-2-amine 化学的及び物理的性質

名前と識別子

    • (2R)-3-ethylpentan-2-amine
    • 2-Pentanamine, 3-ethyl-, (R)- (9CI)
    • インチ: 1S/C7H17N/c1-4-7(5-2)6(3)8/h6-7H,4-5,8H2,1-3H3/t6-/m1/s1
    • InChIKey: AFEDQQKVLBHDNO-ZCFIWIBFSA-N
    • ほほえんだ: C[C@@H](N)C(CC)CC

じっけんとくせい

  • 密度みつど: 0.775±0.06 g/cm3(Predicted)
  • ふってん: 133.0±8.0 °C(Predicted)
  • 酸性度係数(pKa): 11.10±0.39(Predicted)

(2R)-3-ethylpentan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1842309-10g
(2R)-3-ethylpentan-2-amine
73153-94-3
10g
$3622.0 2023-09-19
Enamine
EN300-1842309-0.25g
(2R)-3-ethylpentan-2-amine
73153-94-3
0.25g
$774.0 2023-09-19
Enamine
EN300-1842309-5.0g
(2R)-3-ethylpentan-2-amine
73153-94-3
5g
$3396.0 2023-06-03
Enamine
EN300-1842309-0.05g
(2R)-3-ethylpentan-2-amine
73153-94-3
0.05g
$707.0 2023-09-19
Enamine
EN300-1842309-10.0g
(2R)-3-ethylpentan-2-amine
73153-94-3
10g
$5037.0 2023-06-03
Enamine
EN300-1842309-5g
(2R)-3-ethylpentan-2-amine
73153-94-3
5g
$2443.0 2023-09-19
Enamine
EN300-1842309-1.0g
(2R)-3-ethylpentan-2-amine
73153-94-3
1g
$1172.0 2023-06-03
Enamine
EN300-1842309-0.1g
(2R)-3-ethylpentan-2-amine
73153-94-3
0.1g
$741.0 2023-09-19
Enamine
EN300-1842309-0.5g
(2R)-3-ethylpentan-2-amine
73153-94-3
0.5g
$809.0 2023-09-19
Enamine
EN300-1842309-2.5g
(2R)-3-ethylpentan-2-amine
73153-94-3
2.5g
$1650.0 2023-09-19

(2R)-3-ethylpentan-2-amine 関連文献

(2R)-3-ethylpentan-2-amineに関する追加情報

Introduction to (2R)-3-ethylpentan-2-amine and Its Significance in Modern Chemical Research

(2R)-3-ethylpentan-2-amine, with the CAS number 73153-94-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral amine has garnered attention due to its structural complexity and potential applications in the development of novel therapeutic agents. The unique stereochemistry of this molecule, characterized by its (2R) configuration, makes it a valuable building block for enantioselective synthesis and drug discovery.

The compound's molecular structure, featuring a five-carbon chain with an ethyl substituent at the third position and an amine group at the second position, contributes to its versatility in chemical reactions. Such structural features are often exploited in the design of molecules that interact selectively with biological targets. The (2R) configuration, in particular, is crucial for ensuring enantiopurity in pharmaceutical applications, where the biological activity of a drug can be highly dependent on its stereochemical orientation.

In recent years, there has been a growing emphasis on the development of enantioselective synthetic methodologies to produce chiral amines like (2R)-3-ethylpentan-2-amine. Advances in catalysis, particularly transition-metal-catalyzed asymmetric reactions, have enabled more efficient and scalable production processes. These innovations have not only improved the accessibility of such compounds but also reduced costs, making them more feasible for industrial applications.

One of the most compelling areas of research involving (2R)-3-ethylpentan-2-amine is its role as a precursor in the synthesis of biologically active molecules. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical in treating various forms of cancer and inflammatory diseases. The amine functionality provides a reactive site for further derivatization, allowing chemists to introduce additional pharmacophores that enhance binding affinity and selectivity.

The stereochemical integrity of (2R)-3-ethylpentan-2-amine is also relevant in the context of drug metabolism and pharmacokinetics. Enantiomeric excess can significantly influence how a drug is processed by the body, including its absorption, distribution, metabolism, and excretion (ADME) profiles. By carefully controlling the stereochemistry during synthesis, researchers can optimize these profiles to improve therapeutic efficacy and reduce adverse effects.

Recent studies have explored the use of (2R)-3-ethylpentan-2-amine in fragment-based drug design. This approach involves identifying small molecular fragments that exhibit promising biological activity and then elaborating these fragments into more complex lead compounds. The chiral amine serves as an excellent scaffold for such endeavors due to its ability to mimic natural product motifs and interact with biological targets in a predictable manner.

The compound's utility extends beyond pharmaceuticals into materials science and agrochemicals. For example, functionalized derivatives of (2R)-3-ethylpentan-2-amine have been investigated as intermediates for polymer additives that enhance material properties such as thermal stability and flexibility. In agrochemicals, chiral amines play a role in developing more effective pesticides with reduced environmental impact.

As computational chemistry techniques continue to advance, virtual screening methods are being increasingly employed to identify new applications for compounds like (2R)-3-ethylpentan-2-amine. These methods leverage high-throughput docking simulations to predict potential interactions between the molecule and biological targets. Such computational approaches complement traditional experimental screening by providing rapid insights into molecular behavior and optimizing synthetic routes.

The synthesis of (2R)-3-ethylpentan-2-amine itself presents challenges that drive innovation in synthetic chemistry. Traditional methods often rely on chiral auxiliaries or catalysts that can be costly or difficult to handle. However, recent developments in asymmetric catalysis have introduced more sustainable alternatives, such as enzymatic resolutions or transition-metal-catalyzed transformations. These advancements not only improve efficiency but also align with green chemistry principles by reducing waste and energy consumption.

The compound's role in medicinal chemistry is further underscored by its presence in several patents filed by leading pharmaceutical companies. These patents highlight its use as an intermediate in synthesizing novel drugs targeting neurological disorders, infectious diseases, and metabolic conditions. The growing body of literature demonstrates the compound's versatility and potential as a key building block in drug discovery pipelines.

In conclusion, (2R)-3-ethylpentan-2-amine (CAS no: 73153-94-3) represents a significant asset in modern chemical research due to its structural complexity and functional diversity. Its applications span multiple fields, from pharmaceuticals to materials science, underscoring its importance as both a research tool and an industrial intermediate. As synthetic methodologies continue to evolve and computational techniques become more sophisticated, the utility of this compound is expected to expand further into uncharted territories of chemical innovation.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.